molecular formula C16H25N3 B11823835 4-Methyl-5-(1-methylpyrrolidin-2-yl)-2-(piperidin-1-yl)pyridine

4-Methyl-5-(1-methylpyrrolidin-2-yl)-2-(piperidin-1-yl)pyridine

Cat. No.: B11823835
M. Wt: 259.39 g/mol
InChI Key: DXOIDGIHFXEZEH-UHFFFAOYSA-N
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Description

4-Methyl-5-(1-methylpyrrolidin-2-yl)-2-(piperidin-1-yl)pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyridine ring substituted with methyl, pyrrolidinyl, and piperidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1-methylpyrrolidin-2-yl)-2-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, such as 2-chloropyridine, the pyridine ring can be formed through a series of cyclization reactions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1-methylpyrrolidin-2-yl)-2-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridine derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Application in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1-methylpyrrolidin-2-yl)-2-(piperidin-1-yl)pyridine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: A well-known pyridine derivative with stimulant effects.

    Pyridoxine (Vitamin B6): An essential nutrient involved in numerous metabolic processes.

    Piperidine: A simple heterocyclic compound used as a precursor in organic synthesis.

Uniqueness

4-Methyl-5-(1-methylpyrrolidin-2-yl)-2-(piperidin-1-yl)pyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyridine derivatives.

Properties

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

4-methyl-5-(1-methylpyrrolidin-2-yl)-2-piperidin-1-ylpyridine

InChI

InChI=1S/C16H25N3/c1-13-11-16(19-9-4-3-5-10-19)17-12-14(13)15-7-6-8-18(15)2/h11-12,15H,3-10H2,1-2H3

InChI Key

DXOIDGIHFXEZEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C)N3CCCCC3

Origin of Product

United States

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